

Comprehensive Technical Guide: Biological Activities of Quinoline-4-Carbohydrazide Derivatives

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Compound of Interest

Compound Name:	2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide
CAS No.:	524932-37-4
Cat. No.:	B2670383

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Executive Summary

The quinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic aromatic quinoline ring substituted at the C4 position with a carbohydrazide (-CONHNH₂) moiety. This specific pharmacophore serves as a versatile "molecular hook," capable of forming hydrogen bonds, chelating metals, and undergoing further derivatization (e.g., into hydrazones, semicarbazides, or heterocycle hybrids).

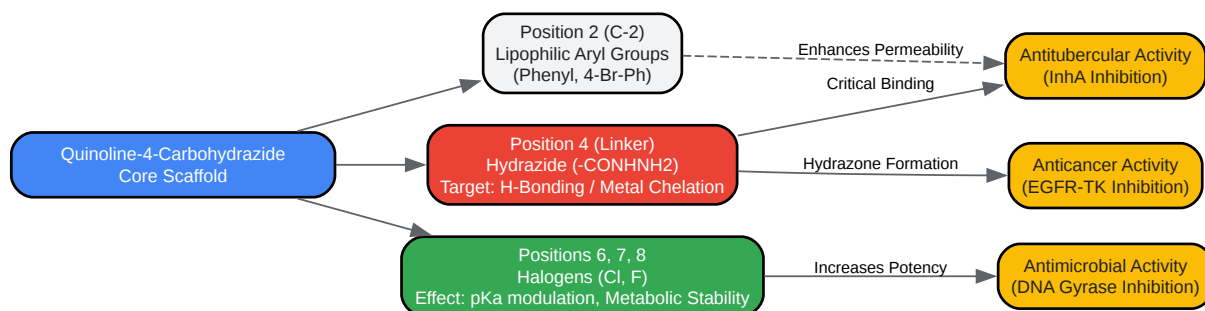
This guide details the validated biological activities of this class, focusing on antitubercular, anticancer, and antimicrobial profiles. It provides mechanistic insights, structure-activity relationships (SAR), and self-validating experimental protocols for researchers in drug discovery.

Chemical Foundation & SAR

The biological potency of quinoline-4-carbohydrazides stems from the electronic and steric properties of the quinoline ring combined with the reactivity of the hydrazide linker.

Structure-Activity Relationship (SAR)

- Position 2 (C2): Substitution with lipophilic aryl groups (e.g., phenyl, 4-bromophenyl) often enhances antimicrobial and antitubercular activity by improving cell wall permeation.
- Position 4 (C4 - Linker): The carbohydrazide moiety is critical for hydrogen bonding with receptor pockets (e.g., InhA active site). Conversion to acylhydrazones (Schiff bases) generally increases antioxidant and anticancer potency.
- Positions 6, 7, 8: Electron-withdrawing groups (Cl, F, NO₂) at these positions modulate the pKa of the ring nitrogen and often improve DNA gyrase inhibition.



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Figure 1: Structure-Activity Relationship (SAR) hotspots for Quinoline-4-Carbohydrazide derivatives.

Core Therapeutic Profiles

Antitubercular Activity (Primary Indication)

Quinoline-4-carbohydrazides are potent inhibitors of *Mycobacterium tuberculosis* (Mtb).

- Mechanism of Action: The hydrazide group mimics the substrate for Enoyl-ACP Reductase (InhA), a key enzyme in the Type II Fatty Acid Biosynthesis (FAS-II) pathway. Inhibition of

InhA prevents the synthesis of mycolic acids, essential for the mycobacterial cell wall.

- Key Data:
 - Compound 5n (Quinoline-triazole hybrid) showed an MIC of 12.5 µg/mL against Mtb H37Rv.[1]
 - Molecular Docking: Reveals hydrophobic interactions with the InhA binding pocket, specifically residues Tyr158 and Phe149.

Anticancer Activity

Derivatives, particularly hydrazones and acrylamide hybrids, exhibit significant cytotoxicity against breast (MCF-7), lung (A549), and colon cancer cell lines.

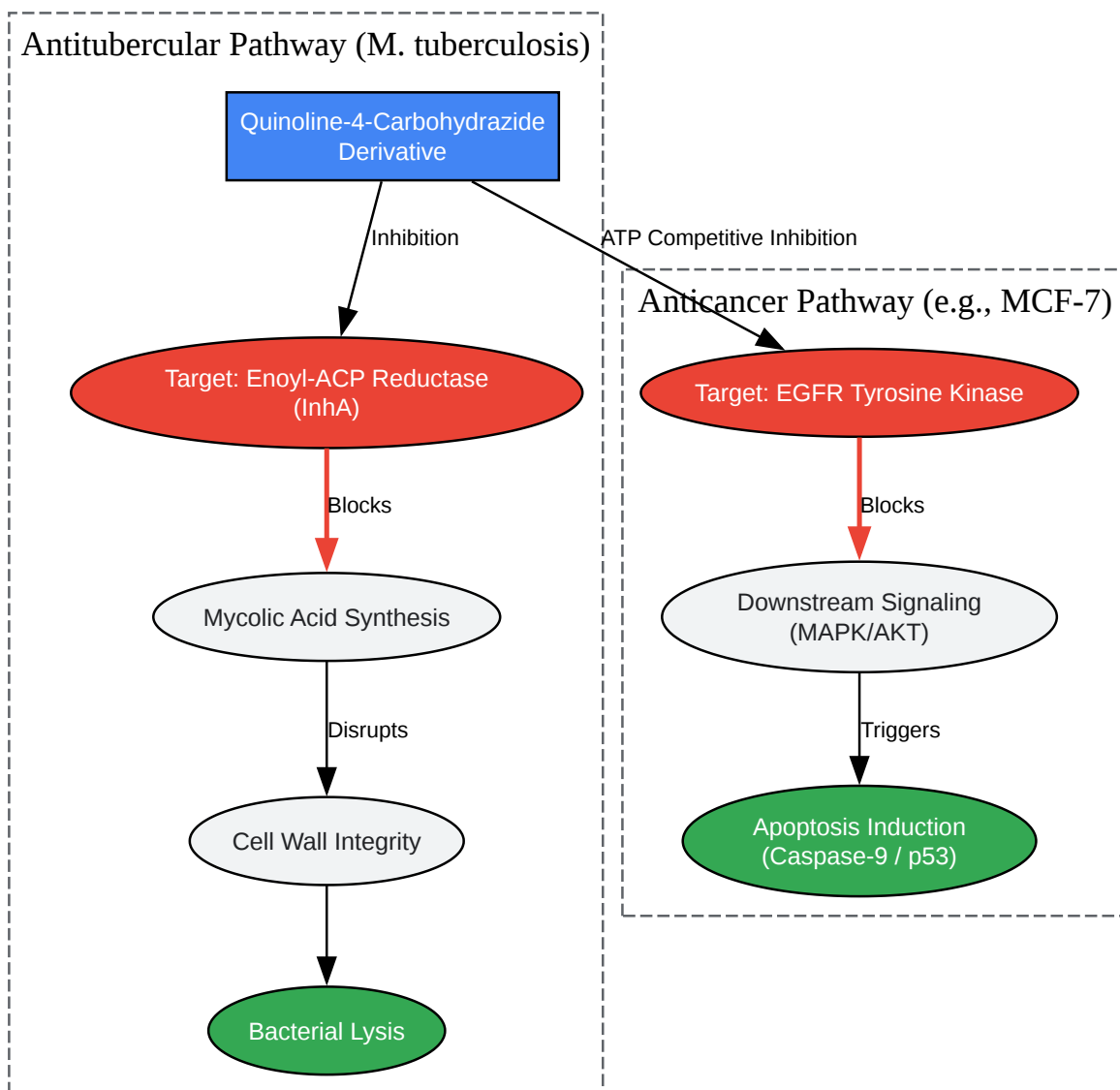
- Mechanism of Action:
 - EGFR-TK Inhibition: The scaffold fits into the ATP-binding pocket of Epidermal Growth Factor Receptor Tyrosine Kinase.
 - Apoptosis Induction: Upregulation of p53 and Caspase-9, leading to cell cycle arrest at the G1 phase.
- Key Data:
 - Compound 6h (Acrylamide hybrid) displayed an IC₅₀ of 0.22 µM against MCF-7 cells, comparable to Lapatinib (0.18 µM).

Antimicrobial & Anti-inflammatory[2][3][4]

- Antibacterial: Acts via inhibition of DNA Gyrase (Topoisomerase II). Effective against Gram-positive bacteria (e.g., *S. aureus*).[2]
- Anti-inflammatory: Inhibition of COX-2 and suppression of pro-inflammatory cytokines (TNF-α, IL-6).

Mechanistic Pathways

The following diagram illustrates the dual-pathway mechanism for Antitubercular and Anticancer activities.



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Figure 2: Dual mechanistic pathways targeting InhA in Tuberculosis and EGFR-TK in Cancer.

Experimental Protocols

Protocol A: Synthesis of Quinoline-4-Carbohydrazide

Objective: To synthesize the core precursor from quinoline-4-carboxylic acid.

- Esterification: Reflux Quinoline-4-carboxylic acid (10 mmol) with absolute ethanol (30 mL) and conc. H₂SO₄ (0.5 mL) for 8–10 hours. Neutralize with NaHCO₃, extract with ethyl acetate, and evaporate to yield the Ethyl ester.
- Hydrazinolysis: Dissolve the ethyl ester (10 mmol) in ethanol (20 mL). Add Hydrazine hydrate (99%, 50 mmol) dropwise.
- Reflux: Heat the mixture at reflux for 6–12 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).
- Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water. The solid hydrazide precipitates.
- Purification: Filter, wash with cold water, and recrystallize from ethanol.
 - Validation: Melting point should be sharp; IR spectrum must show doublet -NH₂ peaks around 3300-3200 cm⁻¹ and Amide I (C=O) at ~1650 cm⁻¹.

Protocol B: InhA Enzyme Inhibition Assay

Objective: To validate antitubercular mechanism.^{[1][3]}

- Reagents: Recombinant InhA enzyme, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate).
- Setup: In a quartz cuvette, mix 30 mM PIPES buffer (pH 6.8), test compound (various concentrations in DMSO), InhA (50 nM), and NADH (250 μM).
- Initiation: Add 2-trans-dodecenoyl-CoA (50 μM) to start the reaction.
- Measurement: Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm over 60 seconds at 25°C using a UV-Vis spectrophotometer.
- Calculation: % Inhibition =

Quantitative Data Summary

Compound Class	Target Activity	Key Metric (Best)	Reference
Quinoline-Acrylamide Hybrid	Anticancer (MCF-7)	IC50: 0.22 μ M	[1]
Quinoline-Triazole Hybrid	Antitubercular (Mtb)	MIC: 12.5 μ g/mL	[2]
2-(4-Br-Ph)-Quinoline-4-CH	Antibacterial (S. aureus)	MIC: 38.64 μ M	[3]
Quinoline-Hydrazone	Antioxidant (DPPH)	IC50: 843 ppm	[4]

References

- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.RSC Advances. [Link](#)
- Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity.BMC Chemistry. [Link](#)
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.ACS Omega. [Link](#)
- Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure.Journal of Advanced Pharmaceutical Technology & Research. [Link](#)
- Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates.Biomedical Research. [Link](#)

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Sources

- [1. Identification of 2-\(N-aryl-1,2,3-triazol-4-yl\) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Design and Synthesis of 2-\(4-Bromophenyl\)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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